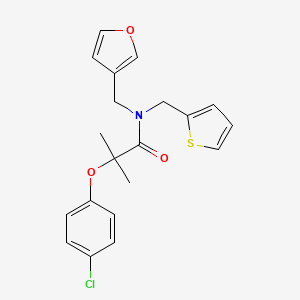
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structural uniqueness, characterized by the presence of chlorophenoxy, furan, and thiophene moieties, suggests a variety of interactions with biological targets.
This compound can be described by the following chemical formula:
Structural Features
- Chlorophenoxy Group : Known for its herbicidal properties, it may also influence biological activity through enzyme modulation.
- Furan and Thiophene Rings : These heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
- Introduction of Furan and Thiophene Groups : Achieved through palladium-catalyzed cross-coupling reactions.
- Formation of Propanamide Backbone : Finalized through amide bond formation using thionyl chloride and triethylamine.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with furan and thiophene rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5a | S. aureus | 8.34 |
| 5g | E. coli | 8.97 |
| 5p | P. aeruginosa | 9.24 |
These results suggest that the target compound may also exhibit similar antimicrobial activity, warranting further investigation into its efficacy .
Anticancer Potential
The compound's ability to interfere with cellular processes such as DNA replication and protein synthesis positions it as a candidate for anticancer research. Preliminary studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
The biological activity of this compound may involve:
- Enzyme Binding : Interaction with specific enzymes or receptors, leading to altered enzymatic activity.
- Disruption of Cellular Processes : Potentially inhibiting key processes such as cell division or metabolic pathways associated with pathogen survival or cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study involving structurally similar compounds demonstrated significant antibacterial activity against multiple strains, suggesting that the target compound could possess comparable properties.
- Cytotoxicity Assessments : In vitro studies on related compounds showcased low hemolytic activity, indicating a favorable safety profile which is crucial for therapeutic applications .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-10-24-14-15)13-18-4-3-11-26-18/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRXNPNWAPCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














